molecular formula C8H14ClN3O2 B8216650 Decahydropyrazino[1,2-a][1,4]diazepine-4,10-dione hydrochloride

Decahydropyrazino[1,2-a][1,4]diazepine-4,10-dione hydrochloride

Cat. No.: B8216650
M. Wt: 219.67 g/mol
InChI Key: CWOPWRUFNVEWMT-UHFFFAOYSA-N
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Description

Decahydropyrazino[1,2-a][1,4]diazepine-4,10-dione hydrochloride is a heterocyclic compound that features a unique polycyclic structure. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of nitrogen atoms within its structure allows it to interact with various biological targets, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decahydropyrazino[1,2-a][1,4]diazepine-4,10-dione hydrochloride typically involves the construction of the diazepine ring through functionalization of pyrrole derivatives. One common method includes a Rh(III)-catalyzed C–H functionalization/cascade annulation of diazepinone to the pyrrole ring . Another approach involves a Pd-catalyzed two-component C–H difluoroalkylation/cyclization cascade reaction between o-pyrroloanilines and ethyl 2-bromo-2,2-difluoroacetate . The Bischler–Napieralski reaction conditions are also employed to form the diazepine core from corresponding amides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Decahydropyrazino[1,2-a][1,4]diazepine-4,10-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Decahydropyrazino[1,2-a][1,4]diazepine-4,10-dione hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Decahydropyrazino[1,2-a][1,4]diazepine-4,10-dione hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atoms in its structure allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazepine derivatives, such as:

Uniqueness

Decahydropyrazino[1,2-a][1,4]diazepine-4,10-dione hydrochloride is unique due to its specific polycyclic structure, which provides distinct chemical and biological properties. Its ability to interact with a wide range of biological targets sets it apart from other similar compounds.

Properties

IUPAC Name

1,2,3,6,7,8,9,10a-octahydropyrazino[1,2-a][1,4]diazepine-4,10-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c12-7-5-9-4-6-8(13)10-2-1-3-11(6)7;/h6,9H,1-5H2,(H,10,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOPWRUFNVEWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2CNCC(=O)N2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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